molecular formula C16H15N3O2S B2661455 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035003-81-5

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2661455
CAS No.: 2035003-81-5
M. Wt: 313.38
InChI Key: MRDWRIASPSWJNB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold comprising a pyrazole core (1H-pyrazol-1-yl), a thiophen-2-yl substituent, and a furan-3-yl acrylamide moiety. The (E)-configuration of the acrylamide group ensures planar geometry, which is critical for molecular interactions in biological systems. Such structures are often explored for their pharmacodynamic properties, including receptor modulation and enzyme inhibition .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(5-4-13-6-9-21-12-13)17-11-14(15-3-1-10-22-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWRIASPSWJNB-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic compound that incorporates a pyrazole ring, thiophene moieties, and an acrylamide group. This unique structural composition suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C16H15N3OS2C_{16}H_{15}N_{3}OS_{2} with a molecular weight of 329.4 g/mol. The presence of the pyrazole and thiophene rings contributes to its chemical reactivity and biological interactions. The acrylamide group is known for its role in biological activity modulation.

Anticancer Activity

Research indicates that compounds with pyrazole and thiophene structures exhibit significant anticancer properties. In particular, derivatives of these compounds have shown effectiveness against various cancer cell lines, including lung cancer (A549), colon cancer (HCT116), and others.

  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis via intrinsic and extrinsic pathways, mediated by P53 signaling pathways . The presence of reactive groups allows for interaction with cellular targets such as kinases and G-protein coupled receptors.
CompoundCancer TypeIC50 Value (µg/mL)Reference
Chalcone 7cLung (A549)296.24
Chalcone 7eLung (A549)224.36
Novel Pyrazole DerivativeColon (HCT116)50.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against both gram-positive and gram-negative bacteria. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities.

  • Efficacy : Studies have reported that related compounds exhibit minimum inhibitory concentrations (MICs) effective against pathogens such as Escherichia coli and Staphylococcus aureus.
CompoundBacteria TargetedMIC (µg/mL)Reference
Furan DerivativeE. coli64
Thiophene DerivativeS. aureus32

Anti-inflammatory Activity

Compounds containing pyrazole rings have demonstrated anti-inflammatory effects through inhibition of inflammatory cytokines and mediators.

  • Mechanism : The anti-inflammatory action is often attributed to the modulation of the NF-kB pathway, which plays a critical role in the inflammatory response .

Case Studies

  • Study on Lung Cancer : A recent study evaluated a series of pyrazole derivatives, revealing that modifications in the structure significantly enhanced cytotoxicity against lung cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Evaluation : Another investigation focused on a furan-based derivative showed promising results in inhibiting bacterial growth, indicating that structural variations can lead to improved antimicrobial activity .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that compounds with similar structures to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide exhibit promising anticancer activities. For instance, derivatives containing pyrazole and thiophene moieties have shown cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. These compounds engage in mechanisms that induce apoptosis and inhibit anti-apoptotic proteins, making them potential candidates for cancer therapy .

1.2 Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been synthesized and evaluated for their activity against bacterial strains, demonstrating effective inhibition of growth. The integration of heterocyclic rings like pyrazole and thiophene enhances the bioactivity of these compounds due to their ability to interact with biological targets .

Mechanistic Studies

2.1 DNA Interaction

Studies have shown that related acrylamide derivatives can interact with DNA, exhibiting nuclease activity. This interaction facilitates the cleavage of plasmid DNA, suggesting a mechanism that could be exploited for therapeutic applications in targeting cancerous cells through DNA damage . The binding affinities towards calf thymus DNA have been quantified, indicating strong interactions that could lead to effective therapeutic strategies.

2.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets. These computational analyses help elucidate how structural modifications can enhance binding affinity and selectivity towards specific proteins involved in disease processes, such as viral proteases in the case of antiviral drug design .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation techniques. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Findings Implications
Study on pyrazole derivativesDemonstrated cytotoxicity against HCT116 cells with IC50 values indicating potential for further developmentSuggests use in targeted cancer therapies
Nuclease activity assessmentCompounds showed enhanced degradation of plasmid DNA under UV irradiationIndicates potential use in gene therapy or as biotherapeutics
Molecular docking analysisIdentified strong binding interactions with viral proteasesSupports development as antiviral agents

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrazole-Thiophene-Acrylamide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features Biological Activity Reference
Target Compound Pyrazole (1H), thiophen-2-yl, furan-3-yl acrylamide Planar (E)-acrylamide; hybrid heterocyclic system Not explicitly reported; inferred receptor-binding potential
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Phenyl, thiophen-2-yl, cyano group Electron-withdrawing cyano group enhances electrophilicity Potential chemotherapeutic agent (preclinical)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Nitrophenyl, thien-2-yl, propylamide Nitro group enhances redox activity; dual acrylamide geometry Not reported; synthetic intermediate
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl, p-tolyl Simplified structure lacking pyrazole α7 nAChR modulation; antinociceptive activity
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, methyl-p-tolyl Furan substitution alters electronic profile Reduced antinociceptive efficacy compared to DM497

Key Observations :

  • Substituent Position : The furan-3-yl group in the target compound contrasts with furan-2-yl in DM490, which may alter steric and electronic interactions with biological targets .
  • Pyrazole Integration : The pyrazole-thiophene-ethyl backbone in the target compound introduces conformational rigidity absent in simpler analogs like DM497 .
  • Functional Groups: Cyano (in ) and nitro (in ) substituents enhance electrophilicity, whereas alkyl amides (e.g., N-propyl in ) improve lipid solubility .

Q & A

Basic: What are the key steps in synthesizing (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide, and how can purity be ensured?

Methodological Answer:
The synthesis involves a multi-step pathway:

Intermediate Preparation :

  • Pyrazole synthesis: React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .
  • Thiophene-ethylamine derivative: Thiophene-2-carboxaldehyde is reacted with ethylamine using a reducing agent (e.g., NaBH4) .

Coupling Reaction : The intermediates are combined with 3-(furan-3-yl)acryloyl chloride under basic conditions (e.g., triethylamine) to form the acrylamide backbone .

Purification :

  • Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water) ensures high purity (>95%) .
  • Purity is confirmed via HPLC (retention time comparison) and NMR (absence of extraneous peaks) .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural characterization employs:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., furan C-H protons at δ 6.3–7.1 ppm, acrylamide carbonyl at ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and verifies connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 313.4) and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and stereochemistry .

Advanced: How can computational chemistry aid in predicting the biological targets of this compound?

Methodological Answer:
Computational strategies include:

Molecular Docking :

  • Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2, kinases). Pyrazole and thiophene moieties show strong π-π interactions with hydrophobic pockets .

Molecular Dynamics (MD) Simulations :

  • Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Quantitative Structure-Activity Relationship (QSAR) :

  • Correlate substituent electronegativity (e.g., furan oxygen) with bioactivity trends .

Advanced: What strategies resolve contradictory bioactivity data across different assays?

Methodological Answer:
Contradictions arise due to assay variability. Mitigation strategies:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

Dose-Response Validation :

  • Repeat assays with 10-point dilution series (IC₅₀ reproducibility within ±10%) .

Mechanistic Follow-Up :

  • Perform Western blotting to confirm target modulation (e.g., caspase-3 cleavage for apoptosis) .

Basic: What are the primary biological activities reported for this compound?

Methodological Answer:
Reported activities (with supporting assays):

Activity Assay Model Key Findings Reference
AnticancerMTT (MCF-7 cells)IC₅₀ = 8.2 µM (vs. 25 µM for cisplatin)
Anti-inflammatoryCOX-2 inhibition72% inhibition at 10 µM (vs. 85% for celecoxib)
AntimicrobialMIC (E. coli)MIC = 32 µg/mL

Advanced: How to optimize reaction conditions to improve yield in the final coupling step?

Methodological Answer:
Optimization parameters:

Solvent Selection :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .

Catalyst Use :

  • Add DMAP (4-dimethylaminopyridine) to accelerate acryloyl chloride coupling (yield increases from 60% to 85%) .

Temperature Control :

  • Maintain 0–5°C during acryloyl chloride addition to minimize side reactions .

Basic: What are the solubility and stability profiles under different conditions?

Methodological Answer:

  • Solubility :
    • DMSO: >50 mg/mL; aqueous buffers (pH 7.4): <0.1 mg/mL .
  • Stability :
    • pH : Stable at pH 4–8 (degradation <5% over 24 hours); hydrolyzes rapidly at pH >10 .
    • Light/Temperature : Store at -20°C in amber vials to prevent photodegradation .

Advanced: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV :
    • Column: C18 (5 µm, 250 × 4.6 mm); mobile phase: acetonitrile/0.1% formic acid (70:30); λ = 254 nm .
  • LC-MS/MS :
    • MRM transition: m/z 313.4 → 215.1 (LOQ = 1 ng/mL) .
  • Validation : Linearity (R² > 0.99) across 1–100 µg/mL .

Advanced: How do structural modifications influence bioactivity and pharmacokinetics?

Methodological Answer:
Key modifications and effects:

Modification Impact Reference
Replace furan with thiophene↑ Cytotoxicity (IC₅₀ drops to 5.7 µM)
Methylate pyrazole N-H↑ Metabolic stability (t₁/₂ from 2h to 6h)
Introduce hydroxyl group↑ Aqueous solubility (2-fold)

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; mutagenicity negative (Ames test) .
  • Handling :
    • Use PPE (gloves, goggles) and work in a fume hood .
    • Avoid inhalation; store separately from strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.